A Technical Guide to the Physicochemical Properties of Substituted 2,6-Diazaspiro[3.3]heptanes: Focus on tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
A Technical Guide to the Physicochemical Properties of Substituted 2,6-Diazaspiro[3.3]heptanes: Focus on tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Abstract: The 2,6-diazaspiro[3.3]heptane scaffold is a key building block in modern medicinal chemistry, prized for the unique three-dimensional architecture it imparts to drug candidates. This guide provides an in-depth examination of the physicochemical properties of tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. As direct experimental data for this specific analogue is limited in public literature, this document establishes a baseline by referencing the well-characterized parent compound, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. We will discuss the anticipated impact of N-methylation on key parameters and provide robust, field-proven experimental protocols for their determination. This resource is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel spirocyclic entities.
Introduction: The Value of the Diazaspiro[3.3]heptane Scaffold
Nitrogen-containing spirocyclic compounds are increasingly sought after in drug discovery. Their rigid, non-planar structures offer a distinct advantage over traditional flat, aromatic rings by enabling more precise and novel interactions with biological targets. The 2,6-diazaspiro[3.3]heptane core, in particular, serves as a versatile bioisostere for piperidine and piperazine rings, often improving properties like solubility and metabolic stability.[1][2] The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the second, making these compounds valuable bifunctional linkers and synthetic intermediates.[3]
This guide focuses on the N-methylated derivative, tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. Understanding its core physicochemical properties—solubility, basicity (pKa), and lipophilicity (logP)—is fundamental to predicting its behavior in biological systems (ADME properties) and for designing robust synthetic and formulation strategies.
Molecular Identity and Predicted Physicochemical Properties
While extensive data exists for the parent compound, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, the addition of a methyl group to the 6-nitrogen atom will predictably alter its physicochemical profile. The methyl group will increase the molecular weight and is expected to increase lipophilicity while slightly reducing the basicity of the tertiary amine.
| Property | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Parent Compound) | tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (Target Compound) | Rationale for Predicted Change |
| Molecular Formula | C₁₀H₁₈N₂O₂ | C₁₁H₂₀N₂O₂ | Addition of a CH₂ unit. |
| Molecular Weight | 198.26 g/mol | 212.29 g/mol | Addition of a CH₂ unit. |
| CAS Number | 1041026-70-3[3] | Not assigned or not found. | A distinct chemical entity. |
| Appearance | White to light yellow powder/crystal | Predicted to be a solid or oil. | Similar small organic molecule. |
| pKa | Not specified; secondary amine. | Predicted to be slightly lower than the parent. | The inductive effect of the methyl group slightly reduces the availability of the lone pair on the nitrogen. |
| logP (Predicted) | Not specified. | Predicted to be higher than the parent. | The addition of a hydrophobic methyl group increases lipophilicity. |
| Aqueous Solubility | Not specified. | Predicted to be lower than the parent. | Increased lipophilicity generally corresponds to decreased aqueous solubility. |
Experimental Determination of Core Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of the title compound.
Aqueous Solubility Determination
Expertise & Experience: Determining solubility is critical as it influences bioavailability and formulation. The shake-flask method is the gold-standard for its reliability.[4] The key is to ensure equilibrium is reached, which may take 24 hours or more for complex molecules.[5] Using a calibrated analytical method like HPLC-UV for quantification is essential for accuracy.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of the solid test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let undissolved solid settle. Centrifuge the sample to pellet any remaining suspended solid.
-
Sampling: Carefully extract a precise aliquot from the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
pKa Determination by Potentiometric Titration
Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its absorption, distribution, and target binding. For a basic compound like our target, we titrate an acidic solution of the compound with a strong base. Potentiometric titration is a highly accurate and direct method.[6][7] Maintaining a constant ionic strength and temperature is crucial for reproducibility.[6]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25°C).[6]
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1-10 mM). Add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[6]
-
Acidification: Acidify the solution to approximately 2 pH units below the expected pKa by adding a standardized strong acid (e.g., 0.1 M HCl).
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) and record the pH reading after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.[6]
Lipophilicity (logP) Determination
Expertise & Experience: Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a cornerstone of drug design, influencing everything from membrane permeability to metabolic clearance.[8] While the shake-flask method is traditional, modern RP-HPLC methods are faster, require less material, and are highly reproducible.[4][9][10] The key is to correlate the compound's retention time with that of known standards.
Experimental Protocol: RP-HPLC Method
-
System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of acetonitrile or methanol in a buffer (e.g., phosphate buffer at pH 7.4).
-
Standard Selection: Choose a set of 5-7 commercially available compounds with well-established logP values that bracket the expected logP of the analyte.
-
Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Analyte Analysis: Inject the test compound under the identical chromatographic conditions and record its retention time.
-
Calculation of k': For each standard and the analyte, calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the known logP values of the standards against their calculated log(k') values.
-
logP Determination: Perform a linear regression on the calibration curve. Use the resulting equation and the measured log(k') of the test compound to calculate its logP value.
Spectral and Stability Data
Spectral Characterization: Full characterization of a novel compound requires spectral analysis.
-
¹H and ¹³C NMR: Will confirm the molecular structure, including the presence and position of the N-methyl group and the Boc-protecting group. Spectral data for the parent compound's oxalate salt is available for comparison.[11]
-
Mass Spectrometry (MS): Will confirm the molecular weight (212.29 g/mol for the target compound).
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for C-H, C-N, and the C=O of the carbamate group.
Stability and Storage: Amine-containing, Boc-protected compounds are generally stable under standard conditions.
-
Storage: It is recommended to store the compound in a cool, dry place, sealed in an airtight container away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is advisable.
-
Chemical Stability: The Boc group is labile to strong acids (e.g., trifluoroacetic acid, HCl). The tertiary amine can be oxidized. The compound is expected to be stable under recommended storage conditions.[12]
Conclusion
While direct experimental data for tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate remains to be published, its physicochemical properties can be confidently predicted based on its structure and comparison to its parent analogue. The addition of the N-methyl group is expected to increase lipophilicity and molecular weight while slightly decreasing aqueous solubility and basicity. The robust, validated protocols provided in this guide offer a clear pathway for researchers to experimentally determine these critical parameters, enabling the confident application of this valuable building block in drug discovery and development programs.
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